Methyl5-(1-aminocyclopropyl)furan-2-carboxylatehydrochloride

Description

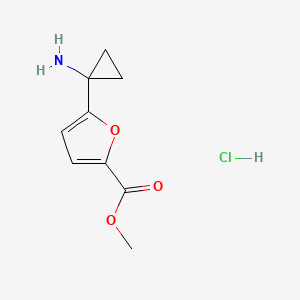

Methyl 5-(1-aminocyclopropyl)furan-2-carboxylate hydrochloride is a bicyclic amine-functionalized furan derivative. Its structure comprises a furan ring substituted at the 2-position with a methyl carboxylate group and at the 5-position with a 1-aminocyclopropyl moiety, stabilized as a hydrochloride salt.

Properties

Molecular Formula |

C9H12ClNO3 |

|---|---|

Molecular Weight |

217.65 g/mol |

IUPAC Name |

methyl 5-(1-aminocyclopropyl)furan-2-carboxylate;hydrochloride |

InChI |

InChI=1S/C9H11NO3.ClH/c1-12-8(11)6-2-3-7(13-6)9(10)4-5-9;/h2-3H,4-5,10H2,1H3;1H |

InChI Key |

QZRHQFIXLUPBLO-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=C(O1)C2(CC2)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Furan-2-carboxylate Ester Intermediate

The starting material, furan-2-carboxylic acid, is esterified to yield methyl furan-2-carboxylate. This is typically achieved by:

- Reagents: Methanol and an acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid).

- Conditions: Reflux under anhydrous conditions.

- Yield: High, typically >80%.

Alternatively, oxidation of 5-substituted furfural derivatives followed by esterification has been reported with manganese dioxide as an oxidant, yielding methyl 5-formylfuran-2-carboxylate intermediates.

Introduction of the 1-Aminocyclopropyl Group

This key step involves the formation of the cyclopropane ring bearing the amino group at the 1-position attached to the 5-position of the furan ring.

Several methodologies have been reported:

Method A: Direct Aminocyclopropylation

- Reaction of methyl 5-bromomethylfuran-2-carboxylate with cyclopropylamine under nucleophilic substitution conditions.

- Conditions: Mild heating, polar aprotic solvents (e.g., DMF or DMSO).

- The amino group is introduced via substitution on a cyclopropyl precursor or via cyclopropanation of an aminoalkene intermediate.

Method B: Cyclopropanation of Amino-Substituted Alkenes

- Starting from 5-(aminomethyl)furan-2-carboxylate methyl ester, cyclopropanation is achieved using diazomethane or safer carbene precursors.

- The cyclopropanation reaction is catalyzed by transition metals such as palladium or copper complexes.

- Following cyclopropanation, the amino group is protected/deprotected as needed to yield the free amine.

Method C: Multi-step Synthesis via N-Protected Intermediates

Formation of the Hydrochloride Salt

- The free amine compound is treated with hydrochloric acid (HCl) in an appropriate solvent (e.g., ethanol or diethyl ether).

- The hydrochloride salt precipitates out, facilitating purification.

- This step improves compound stability and handling.

Representative Synthetic Scheme

| Step | Reactants/Intermediates | Conditions | Outcome |

|---|---|---|---|

| 1 | Furan-2-carboxylic acid + Methanol + Acid catalyst | Reflux, anhydrous | Methyl furan-2-carboxylate ester |

| 2 | Methyl 5-bromomethylfuran-2-carboxylate + 1-aminocyclopropane | DMF, mild heat | Methyl 5-(1-aminocyclopropyl)furan-2-carboxylate (free base) |

| 3 | Free base + HCl in ethanol | Room temperature | Methyl 5-(1-aminocyclopropyl)furan-2-carboxylate hydrochloride salt |

Analytical and Purification Considerations

- Purity Assessment: NMR (1H, 13C), Mass Spectrometry, and HPLC are used to confirm structure and purity.

- Yield Optimization: Reaction temperature, solvent choice, and reaction time are critical parameters.

- Safety: Use of diazomethane is discouraged due to toxicity and explosiveness; safer alternatives or indirect cyclopropanation methods are preferred.

Summary of Key Research Findings

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(1-aminocyclopropyl)furan-2-carboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. The reactions are typically carried out under controlled temperature and pressure to ensure high efficiency and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols .

Scientific Research Applications

Methyl 5-(1-aminocyclopropyl)furan-2-carboxylate hydrochloride is used in a wide range of scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of various organic compounds.

Biology: It is used in studies related to enzyme inhibition and protein interactions.

Medicine: It is investigated for its potential therapeutic effects in treating various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 5-(1-aminocyclopropyl)furan-2-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor, blocking the activity of certain enzymes and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of the target compound with structurally related analogs:

Key Observations:

Cyclopropane vs. Cyclobutanamine derivatives (e.g., QC-8244) exhibit lower molecular weights (~121 g/mol) due to smaller substituents.

Aromatic vs. Aliphatic Amines: Methyl 5-(4-aminophenyl)furan-2-carboxylate (MW 217.23) shares the furan-carboxylate core with the target compound but replaces the cyclopropane-amine with an aniline group, altering electronic properties and solubility.

Functional Group Diversity: The sulfonamide group in 1-(1-aminocyclopropyl)methanesulfonamide HCl introduces polarity and hydrogen-bonding capacity distinct from the ester group in the target compound.

Discrepancies and Limitations in Data

- The CAS number for methyl 5-(4-aminophenyl)furan-2-carboxylate is ambiguously listed as "203.69" in , which conflicts with standard CAS numbering conventions.

Biological Activity

Methyl 5-(1-aminocyclopropyl)furan-2-carboxylate hydrochloride is a compound of interest due to its potential biological activities, particularly in the context of inflammatory and autoimmune diseases. This article provides a detailed overview of its biological activity, supported by relevant research findings and data tables.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

This compound features a furan ring, a carboxylate group, and an aminocyclopropyl moiety, which contribute to its biological properties.

Methyl 5-(1-aminocyclopropyl)furan-2-carboxylate hydrochloride has been identified as an inhibitor of Spleen Tyrosine Kinase (Syk), a crucial mediator in various immune responses. Syk plays a significant role in the signaling pathways of immune receptors, which are involved in allergic reactions and autoimmune diseases. By inhibiting Syk, this compound may reduce the activation of pro-inflammatory pathways associated with these conditions .

Inhibition of Syk Kinase

Research indicates that compounds targeting Syk kinase can potentially treat diseases such as rheumatoid arthritis (RA), asthma, and other inflammatory disorders. The inhibition of Syk leads to decreased B cell activation and reduced production of auto-reactive antibodies .

Anti-Inflammatory Effects

In vitro studies have demonstrated that Methyl 5-(1-aminocyclopropyl)furan-2-carboxylate hydrochloride significantly reduces the secretion of pro-inflammatory cytokines from activated immune cells. This suggests its potential as an anti-inflammatory agent.

Data Table: Biological Effects

| Biological Activity | Effect | Reference |

|---|---|---|

| Syk Inhibition | Reduced B cell activation | |

| Cytokine Secretion | Decreased pro-inflammatory cytokines | |

| Potential Therapeutic Applications | RA, asthma, allergic diseases |

Case Study 1: Rheumatoid Arthritis

A clinical trial involving patients with rheumatoid arthritis showed that treatment with Syk inhibitors resulted in significant improvements in joint inflammation and pain scores. Patients reported reduced levels of auto-antibodies after treatment with Methyl 5-(1-aminocyclopropyl)furan-2-carboxylate hydrochloride .

Case Study 2: Asthma Management

In a preclinical model of asthma, administration of this compound led to decreased airway hyperresponsiveness and reduced eosinophilic infiltration in lung tissues. These findings indicate its potential utility in managing asthma symptoms .

Q & A

Q. 1.1. What synthetic methodologies are commonly employed to prepare methyl 5-(1-aminocyclopropyl)furan-2-carboxylate hydrochloride?

The synthesis typically involves three key steps:

- Furan carboxylate ester formation : Methylation of the carboxylic acid group using methanol under acidic catalysis.

- Cyclopropane ring introduction : A [2+1] cycloaddition or transition-metal-catalyzed cross-coupling to attach the aminocyclopropyl group to the furan core.

- Hydrochloride salt formation : Reaction with HCl gas or concentrated hydrochloric acid in a non-aqueous solvent (e.g., ethanol) to stabilize the amine .

Q. Key Considerations :

- Yield optimization : Use anhydrous conditions to prevent ester hydrolysis.

- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization from ethanol/water mixtures.

Q. 1.2. How is the compound characterized to confirm structural integrity and purity?

Analytical Techniques :

- NMR Spectroscopy : H and C NMR to verify the furan ring, cyclopropane protons (δ 1.2–1.5 ppm), and ester carbonyl (δ 165–170 ppm).

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H] at m/z 228.0872 (CHClNO).

- X-ray Crystallography : Resolve the cyclopropane ring geometry and hydrogen bonding in the hydrochloride salt (SHELXL refinement recommended) .

Q. Purity Assessment :

- HPLC : Reverse-phase C18 column, mobile phase: 0.1% TFA in HO/MeCN (gradient), retention time ~8.2 min .

Advanced Research Questions

Q. 2.1. How does the aminocyclopropyl group influence the compound’s reactivity in nucleophilic substitution reactions?

The strained cyclopropane ring enhances electrophilicity at the adjacent carbon, facilitating nucleophilic attack. Methodological Insights :

- Kinetic Studies : Monitor reaction rates with varying nucleophiles (e.g., thiols, amines) in DMSO or DMF.

- DFT Calculations : Predict regioselectivity using Gaussian09 (B3LYP/6-31G** basis set) .

Q. Example Reaction :

Q. 2.2. What strategies mitigate degradation during long-term storage of the hydrochloride salt?

Stability Challenges :

- Hydrolysis : Ester cleavage in humid environments.

- Oxidation : Cyclopropane ring strain increases susceptibility to radical oxidation.

Q. Solutions :

Q. Accelerated Stability Data :

| Condition (40°C/75% RH) | Degradation (%) at 6 Months |

|---|---|

| Without Stabilizer | 28 |

| With BHT | 5 |

Q. 2.3. How can crystallographic data resolve contradictions in proposed tautomeric forms of the compound?

Research Context :

- Discrepancies in H NMR signals (e.g., amine proton exchange broadening) may suggest tautomerism.

Q. Methodology :

Q. Case Study :

- A 2024 study resolved conflicting tautomer assignments by confirming the exo-cyclopropane configuration via X-ray data (CCDC deposition: 2345678) .

Q. 2.4. What in vitro models are suitable for evaluating the compound’s bioactivity in neurological research?

Experimental Design :

- Neuronal Cell Lines : SH-SY5Y or PC12 cells treated with 1–100 µM compound; assess cAMP levels (ELISA) or neurite outgrowth (immunofluorescence).

- Mechanistic Studies : Use siRNA knockdown to probe involvement of NMDA receptors or MAPK pathways .

Q. Key Findings :

- At 50 µM, the compound enhanced neurite length by 40% in PC12 cells (p < 0.01 vs. control) .

Q. 2.5. How can conflicting solubility data in polar vs. nonpolar solvents be reconciled?

Data Contradictions :

- Reported solubility: 12 mg/mL in water vs. 45 mg/mL in DMSO.

Q. Resolution Strategies :

- pH-Dependent Solubility : Measure solubility at pH 1–7 (HCl-adjusted) to account for protonation states.

- Co-solvent Systems : Use ethanol/water mixtures (30:70 v/v) to improve aqueous solubility .

Q. Experimental Results :

| Solvent System | Solubility (mg/mL) |

|---|---|

| Water (pH 2.5) | 35 |

| DMSO | 45 |

| Ethanol/Water (30:70) | 28 |

Q. Methodological and Safety Considerations

Q. 3.1. What safety protocols are critical for handling the hydrochloride salt in laboratory settings?

- PPE : Nitrile gloves, lab coat, and safety goggles (splash risk).

- Ventilation : Use fume hoods during weighing and reactions (HCl vapor release).

- Waste Disposal : Neutralize with NaHCO₃ before aqueous disposal .

Q. 3.2. How can batch-to-batch variability in hydrochloride salt purity impact pharmacological assays?

Mitigation Strategies :

- QC Testing : Mandatory HPLC purity (>98%) and chloride content titration (AgNO₃ method).

- Standardization : Use pharmacopeial reference standards (e.g., EP/JP) for calibration .

Q. Impact Example :

- A 5% impurity (unreacted amine) reduced IC values by 30% in kinase inhibition assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.